N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a dimethylaminoethyl group, a 4-methoxy-substituted benzothiazole ring, and a methylsulfonyl substituent on the benzamide core. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability. The molecular formula is C20H24ClN3O2S2 (as inferred from structurally related compounds in ), with a molecular weight of approximately 438.0 g/mol. Key structural elements include:
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)12-13-23(19(24)14-8-5-6-11-17(14)29(4,25)26)20-21-18-15(27-3)9-7-10-16(18)28-20;/h5-11H,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXQGRBBMQIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a complex organic compound with a notable structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 470.0 g/mol. The compound features a dimethylaminoethyl side chain, a methoxybenzo[d]thiazole moiety, and a methylsulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O4S2 |
| Molecular Weight | 470.0 g/mol |
| CAS Number | 1331129-35-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzothiazole Moiety : Cyclization reactions using 2-aminothiophenol and appropriate carboxylic acid derivatives.
- Attachment of Dimethylaminoethyl Group : Nucleophilic substitution reactions introduce the dimethylaminoethyl group.
- Incorporation of Methylsulfonyl Group : This can be achieved through sulfonylation reactions.
The synthesis often requires controlled conditions to optimize yield and purity, employing techniques such as chromatography for purification.
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : The compound shows potential against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, including breast and liver cancers .
- Enzyme Modulation : The unique configuration allows interaction with specific enzymes and receptors, potentially modulating their activity.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of benzothiazole derivatives on human cancer cell lines. Results indicated that these compounds could significantly inhibit the growth of MDA-MB-231 (breast cancer) cells at concentrations as low as 50 μg/mL .
- Antimicrobial Testing : In vitro tests demonstrated that derivatives similar to this compound exhibited antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations comparable to established antibiotics .
- Neuroprotective Effects : Research on related compounds has shown promising results in neuroprotection during ischemia/reperfusion injury models, indicating potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
The 4-methoxy group on benzothiazole may improve π-π stacking interactions compared to 6-fluoro () or 6-ethoxy () substituents .
Solubility and Bioavailability: Hydrochloride salts (common across analogs) improve aqueous solubility. The dimethylaminoethyl group further enhances this property by introducing a protonatable amine . The piperidinylsulfonyl group () introduces steric bulk, which may reduce solubility but improve target specificity .
Fluorine substituents () may reduce CYP450-mediated degradation, as seen in other fluorinated drugs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , involving sulfonylation and amine coupling. The methylsulfonyl group may require controlled oxidation steps compared to thioether derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
